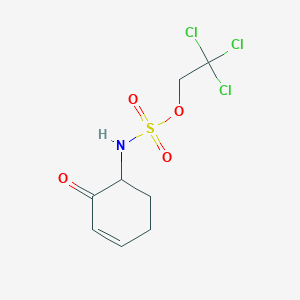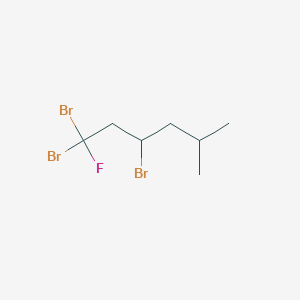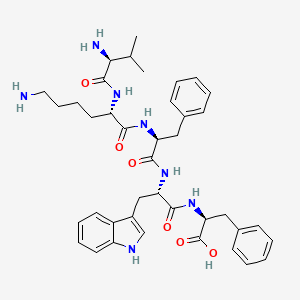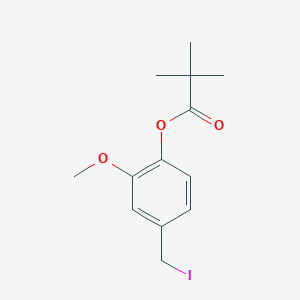![molecular formula C27H37N5O B14183317 6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine CAS No. 922524-22-9](/img/structure/B14183317.png)
6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: The triazine intermediate is then reacted with an amine source, such as ammonia or a primary amine.
Conditions: This step is often performed under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 4’-(dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile, which is then subjected to further reactions to introduce the triazine and diamine functionalities.
-
Preparation of 4’-(dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile
Reactants: 4’-Hydroxy-4-biphenylcarbonitrile and 1-Bromododecane.
-
Formation of the Triazine Ring
Reactants: The biphenyl intermediate is reacted with cyanuric chloride.
Conditions: This step typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents under inert atmosphere conditions.
Substitution: Requires polar aprotic solvents and mild heating to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as alkyl or aryl amines.
Applications De Recherche Scientifique
6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The biphenyl and dodecyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(Dodecyloxy)-[1,1’-biphenyl]-4-carbonitrile: Shares the biphenyl and dodecyloxy groups but lacks the triazine and diamine functionalities.
4-Dodecyloxybenzoic acid: Contains the dodecyloxy group but has a benzoic acid moiety instead of the biphenyl and triazine structures.
Uniqueness
6-[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a biphenyl and dodecyloxy chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
922524-22-9 |
|---|---|
Formule moléculaire |
C27H37N5O |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
6-[4-(4-dodecoxyphenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H37N5O/c1-2-3-4-5-6-7-8-9-10-11-20-33-24-18-16-22(17-19-24)21-12-14-23(15-13-21)25-30-26(28)32-27(29)31-25/h12-19H,2-11,20H2,1H3,(H4,28,29,30,31,32) |
Clé InChI |
MFBVINKQDVAHJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)

![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)

![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)

![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)





